2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride
Description
Historical Development of Hydroxypyridine Derivatives
The exploration of pyridine derivatives began in the mid-19th century with Thomas Anderson’s isolation of pyridine from bone oil. However, functionalized pyridines like hydroxypyridines emerged later, driven by the need for bioactive molecules. Aleksei Chichibabin’s 1924 synthesis of pyridine from acetaldehyde and ammonia marked a turning point, enabling scalable production of pyridine scaffolds. By the 1950s, researchers began modifying pyridine with hydroxyl and amino groups to enhance solubility and biological activity. For instance, 4-aminopyridine, a structural analog, gained attention for its potassium channel-blocking properties, illustrating the pharmacological potential of substituted pyridines.
The specific development of 2-amino-5-hydroxypyridine derivatives accelerated in the late 20th century with advances in protective group chemistry. A 1996 patent by Shiraishi et al. demonstrated the synthesis of hydroxypyridine derivatives using halogenated precursors and sodium benzyl alcohol, laying the groundwork for modern routes to 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride.
Significance in Heterocyclic Chemistry Research
Heterocyclic compounds like this compound are indispensable in medicinal chemistry due to their aromatic stability and versatile reactivity. The pyridine ring’s electron-deficient nature facilitates electrophilic substitution at specific positions, while the hydroxyl and amino groups enable hydrogen bonding and salt formation—critical for drug-receptor interactions.
Table 1: Key Functional Groups and Their Roles in the Compound
| Functional Group | Role in Reactivity and Applications |
|---|---|
| Pyridine ring | Aromatic stabilization; site for electrophilic substitution |
| Amino group (-NH₂) | Nucleophilic reactions; hydrogen bonding |
| Hydroxyl group (-OH) | Acidity (pKa ~8–10); coordination with metal ions |
| Carboxylic acid (-COOH) | Salt formation; solubility enhancement |
This compound’s multifunctional design has enabled its use as a precursor for kinase inhibitors and antibacterial agents, underscoring its value in drug discovery.
Classification in Aminohydroxypyridine Compound Taxonomy
Aminohydroxypyridines are classified based on substituent positions and electronic properties. This compound belongs to the 3-carboxy-2-aminopyridine subclass, characterized by:
- Ortho-amino and meta-hydroxyl groups : These groups create intramolecular hydrogen bonds, stabilizing the molecule in planar conformations.
- Carboxylic acid at position 3 : Enhances water solubility via salt formation, distinguishing it from non-ionizable analogs like 4-aminopyridine.
Structural comparison to related compounds :
Evolution of Research Methodologies for Pyridine-based Compounds
Early pyridine synthesis relied on coal tar extraction, but Chichibabin’s catalytic amination method revolutionized access to substituted pyridines. Modern techniques for this compound employ halogen displacement and protection-deprotection strategies, as detailed in a 2015 Chinese patent:
Synthetic Pathway (Adapted from CN105175321A)
- Protection : 2-Amino-5-bromopyridine reacts with 2,5-hexanedione to form a pyrrole-protected intermediate.
- Substitution : Bromine at position 5 is replaced with hydroxyl using sodium benzyl alcohol in DMAc.
- Deprotection : Hydrobromic acid removes protective groups, yielding the hydrochloride salt.
Key advancements :
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.ClH/c7-5-4(6(10)11)1-3(9)2-8-5;/h1-2,9H,(H2,7,8)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBPNFWCPYHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-78-5 | |
| Record name | 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2,5-dihydroxypyridine-3-carboxylic acid with ammonia in the presence of a hydrogenating catalyst. Another method involves the reaction of 2,5-pyridinedicarboxylic acid with hydroxylamine hydrochloride. These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₇H₈ClN₂O₃
Molecular Weight : Approximately 179.57 g/mol
Physical Appearance : White crystalline solid, hygroscopic, soluble in water
The compound features an amino group at position 2, a hydroxyl group at position 5, and a carboxylic acid group at position 3 of the pyridine ring. This unique structure contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride has shown potential in various therapeutic areas:
Anticancer Activity
Research indicates that this compound can inhibit specific enzymes and signaling pathways that promote cancer cell proliferation. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Case Study : A study involving human lung cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, indicating its effectiveness as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating inflammatory mediators. It has been shown to inhibit the expression of pro-inflammatory cytokines in animal models, suggesting its utility in treating conditions characterized by excessive inflammation.
Case Study : In a model of induced arthritis, administration of the compound led to reduced swelling and inflammation compared to control groups.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.50 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
Organic Synthesis Applications
The compound serves as a valuable building block for synthesizing more complex organic compounds:
Coordination Chemistry
This compound can act as a ligand to form complexes with metal ions such as copper (II). These complexes have potential applications in catalysis and materials science.
Example : Research has demonstrated the synthesis of copper (II) complexes using this compound, which exhibited enhanced catalytic activity in oxidation reactions.
Heterocyclic Compound Synthesis
The presence of the pyridine ring allows for the synthesis of various heterocyclic compounds with potential biological activities.
| Compound Name | Application Area |
|---|---|
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines | Anticancer agents |
| Poly(thiourea-amide-imide) polymers | Advanced materials |
Material Science Applications
Recent studies have explored the use of this compound in developing novel materials:
Polymer Synthesis
The compound has been utilized in synthesizing organo-soluble and thermally stable polymers with potential applications in electronics and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyridine derivatives share a common aromatic heterocyclic structure but exhibit diverse physicochemical and biological properties based on substituent groups. Below is a detailed comparison of 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride with structurally related compounds:
Structural Analogs and Substituent Effects
Key Observations :
- Functional Group Influence: The target compound’s carboxylic acid group distinguishes it from analogs like 5-amino-2-chloropyridine (lacking -COOH), enabling chelation or salt formation .
- Halogen vs. Hydroxyl: Bromine in 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride enhances electrophilicity compared to the hydroxyl group in the target compound, altering reactivity in cross-coupling reactions .
- Salt Forms: Hydrochloride salts (e.g., target compound and 3-amino-5-hydroxypyridine dihydrochloride) improve solubility but may reduce thermal stability compared to free bases .
Physicochemical Properties
- Stability : Hydrochloride salts of pyridine derivatives (e.g., Nicardipine Hydrochloride) often exhibit pH-dependent stability, with degradation under extreme acidic/basic conditions . The target compound’s stability profile remains unstudied but may align with this trend.

- Acid/Base Behavior: The carboxylic acid group (pKa ~2.5) in the target compound confers higher acidity than hydroxyl (pKa ~10) or amino (pKa ~5) groups in analogs like 2-hydroxy-5-nitropyridine .
Biological Activity
2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride (commonly referred to as 2-AHP-3-COOH•HCl) is a pyridine derivative characterized by its amino, hydroxyl, and carboxylic acid functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential anti-tumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of 2-AHP-3-COOH•HCl, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO•HCl
- Molecular Weight : Approximately 179.57 g/mol
- Physical Appearance : White crystalline solid, hygroscopic, soluble in water
Antitumor Activity
Research indicates that 2-AHP-3-COOH•HCl exhibits significant anti-tumor activity. Its mechanism involves the inhibition of specific enzymes and signaling pathways that promote cell proliferation and survival. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further drug development in oncology.
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory mediators. It may inhibit pathways involved in inflammation, suggesting its utility in treating conditions characterized by excessive inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that 2-AHP-3-COOH•HCl possesses antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 0.25 mg/mL .
The biological activity of 2-AHP-3-COOH•HCl is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity and disrupting disease processes.
- Neuroprotective Effects : Preliminary research suggests involvement in neurotransmitter modulation, indicating potential applications in neurodegenerative diseases.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Studies :
- Experiments conducted on animal models have shown that administration of 2-AHP-3-COOH•HCl leads to reduced levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves condensation reactions, followed by hydrochlorination. Key steps include:
- Precursor selection : Use pyridine derivatives with protected amino and hydroxyl groups to avoid side reactions .
- Catalyst optimization : Acidic or enzymatic catalysts (e.g., thiamine hydrochloride, as in related pyridine syntheses) improve yield and regioselectivity .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity. Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) .
- XRD : For crystalline batches, compare with analogs like 2-amino-4,6-dimethyl-3-pyridinecarboxylic acid hydrochloride (monoclinic system, P2₁/c space group) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability profile :
- Temperature : Store at –20°C in airtight containers; degradation occurs above 25°C (evidenced by HPLC peak broadening) .
- Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the hydroxyl group .
- pH stability : Stable in acidic buffers (pH 3–5); avoid alkaline conditions (>pH 7) to prevent hydrolysis of the carboxylic acid moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition between 2-amino-5-hydroxypyridine derivatives and 6-aminonicotinic acid analogs may arise from:
- Steric effects : Bulkier substituents (e.g., methyl groups) in analogs like 2-amino-4,6-dimethyl-3-pyridinecarboxylic acid hydrochloride reduce target binding .
- Protonation states : The hydrochloride salt’s solubility in physiological buffers vs. free base forms alters bioavailability .
- Resolution : Perform comparative molecular docking (e.g., AutoDock Vina) and validate via SPR binding assays .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Approaches :
- Directed C–H functionalization : Use Pd(II)/Cu(I) catalysts to selectively modify the 5-hydroxy group .
- Protecting groups : Boc-protection of the amino group prevents unwanted nucleophilic side reactions during esterification .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amide couplings .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Workflow :
- Docking studies : Use Schrödinger Suite or MOE to simulate binding to targets like TGF-β1 kinase (PDB: 3KFD). Focus on hydrogen bonding with the carboxylic acid and π-π stacking of the pyridine ring .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What are the degradation pathways of this compound under accelerated stability testing?
- Identified pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

